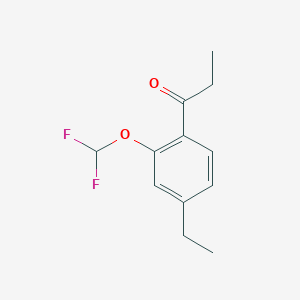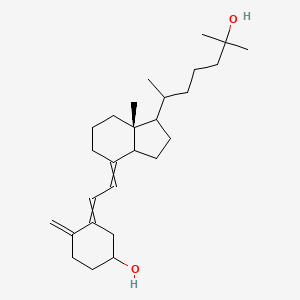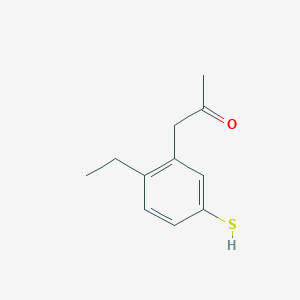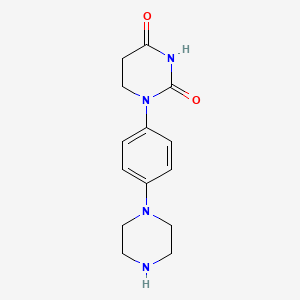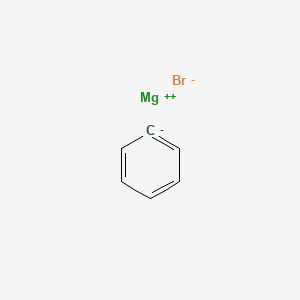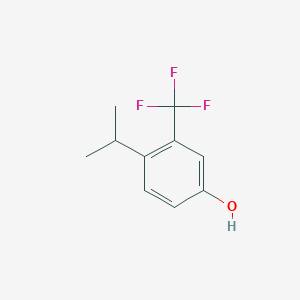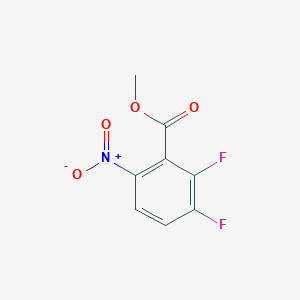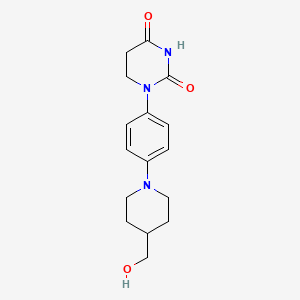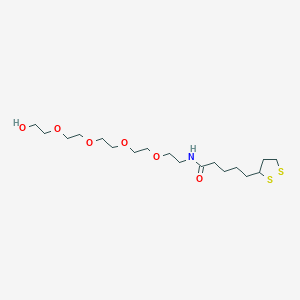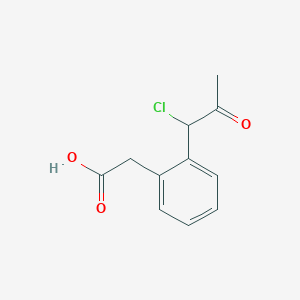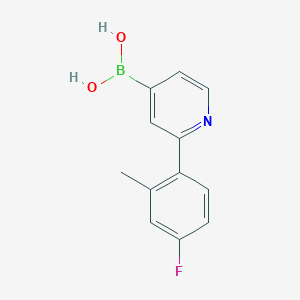
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide: is a quaternary ammonium salt with the molecular formula C7H14BrN3. It is a type of ionic liquid that has gained attention due to its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. This compound is used in various fields, including chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with 3-bromopropylamine. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control systems.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromide ion in 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide can be substituted with other nucleophiles, such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group, leading to the formation of various derivatives.
Complexation Reactions: The imidazolium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium chloride or acetate can be formed.
Oxidation Products: Oxidation of the amine group can lead to the formation of imines or nitriles.
Reduction Products: Reduction of the imine group can lead to the formation of secondary amines.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst or catalyst support in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Solvent: Due to its ionic nature, it is used as a solvent for various chemical reactions, particularly those involving polar or ionic substrates.
Biology:
Biomolecule Stabilization: The compound is used to stabilize proteins and other biomolecules in solution, enhancing their stability and activity.
Drug Delivery: It is explored as a potential carrier for drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Medicine:
Antimicrobial Agent: The compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics.
Therapeutic Applications: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry:
Electrolytes: The compound is used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Coatings and Films: It is used in the preparation of coatings and films with enhanced mechanical and thermal properties.
作用机制
The mechanism of action of 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, enhancing the reaction rate. In biological applications, the compound can interact with biomolecules through electrostatic interactions, hydrogen bonding, and hydrophobic interactions, stabilizing their structure and enhancing their activity. In antimicrobial applications, the compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
相似化合物的比较
- 1-(3-Aminopropyl)-3-methylimidazolium chloride
- 1-(3-Aminopropyl)-3-methylimidazolium acetate
- 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate
Comparison:
- Thermal Stability: 3-(3-Aminopropyl)-1-methyl-1H-imidazol-3-ium bromide exhibits higher thermal stability compared to its chloride and acetate counterparts.
- Solubility: The bromide salt is more soluble in organic solvents, while the chloride and acetate salts are more soluble in water.
- Antimicrobial Activity: The bromide salt exhibits higher antimicrobial activity compared to the chloride and acetate salts, likely due to the larger ionic radius of the bromide ion.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C7H14BrN3 |
|---|---|
分子量 |
220.11 g/mol |
IUPAC 名称 |
3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;bromide |
InChI |
InChI=1S/C7H14N3.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 |
InChI 键 |
IYLGURBQKWFKBE-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CN(C=C1)CCCN.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


